molecular formula C25H23ClN2 B10916518 4-chloro-1-(3-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole

4-chloro-1-(3-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole

Cat. No.: B10916518
M. Wt: 386.9 g/mol
InChI Key: LDLKIZBBGKEEGO-UHFFFAOYSA-N
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Description

4-chloro-1-(3-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole is an organic compound with a complex structure that includes a pyrazole ring substituted with chloro, methylbenzyl, and bis(methylphenyl) groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(3-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Substitution reactions: The chloro, methylbenzyl, and bis(methylphenyl) groups are introduced through electrophilic aromatic substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated purification systems.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-(3-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: The major products are typically carboxylic acids or ketones.

    Reduction: The major product is the corresponding reduced form of the compound.

    Substitution: The major products are the substituted derivatives where the chloro group is replaced by the nucleophile.

Scientific Research Applications

4-chloro-1-(3-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-1-(3-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole: Lacks the chloro group.

    4-chloro-1-(benzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole: Lacks the methyl group on the benzyl ring.

    4-chloro-1-(3-methylbenzyl)-3,5-diphenyl-1H-pyrazole: Lacks the methyl groups on the phenyl rings.

Uniqueness

The presence of the chloro, methylbenzyl, and bis(methylphenyl) groups in 4-chloro-1-(3-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole makes it unique in terms of its chemical reactivity and potential applications. These substituents can influence the compound’s physical properties, biological activity, and chemical behavior, distinguishing it from similar compounds.

Properties

Molecular Formula

C25H23ClN2

Molecular Weight

386.9 g/mol

IUPAC Name

4-chloro-3,5-bis(4-methylphenyl)-1-[(3-methylphenyl)methyl]pyrazole

InChI

InChI=1S/C25H23ClN2/c1-17-7-11-21(12-8-17)24-23(26)25(22-13-9-18(2)10-14-22)28(27-24)16-20-6-4-5-19(3)15-20/h4-15H,16H2,1-3H3

InChI Key

LDLKIZBBGKEEGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NN2CC3=CC=CC(=C3)C)C4=CC=C(C=C4)C)Cl

Origin of Product

United States

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